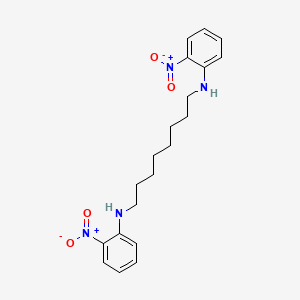
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is a chemical compound with the molecular formula C20H26N4O4. This compound is characterized by the presence of two nitrophenyl groups attached to an octane-1,8-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine typically involves the reaction of 2-nitroaniline with octane-1,8-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the compound, which is essential for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups under suitable conditions.
Substitution: The compound can undergo substitution reactions where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl groups can interact with enzymes and proteins, leading to various biochemical effects. The compound may also affect cellular signaling pathways, resulting in changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Nitrophenoxy)octane: Known for its use as a matrix in mass spectrometry and as a plasticizer in polymer membranes.
2-Nitrophenyl octyl ether: Used in similar applications as 1-(2-Nitrophenoxy)octane.
Uniqueness
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its dual nitrophenyl groups provide distinct reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
526222-92-4 |
|---|---|
Formule moléculaire |
C20H26N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N,N'-bis(2-nitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H26N4O4/c25-23(26)19-13-7-5-11-17(19)21-15-9-3-1-2-4-10-16-22-18-12-6-8-14-20(18)24(27)28/h5-8,11-14,21-22H,1-4,9-10,15-16H2 |
Clé InChI |
JJAYTVNXQGPXPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCCCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



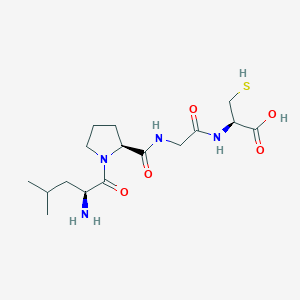
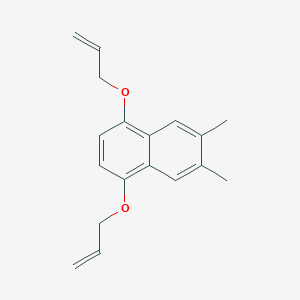

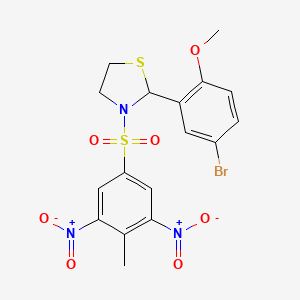
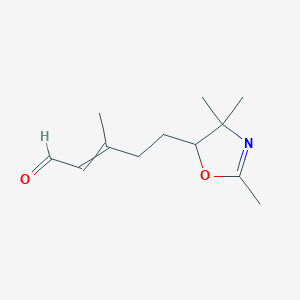
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
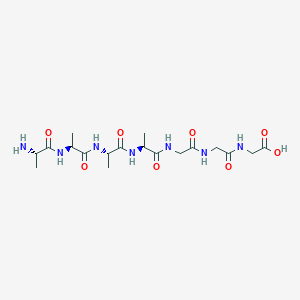

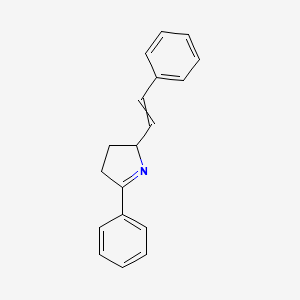
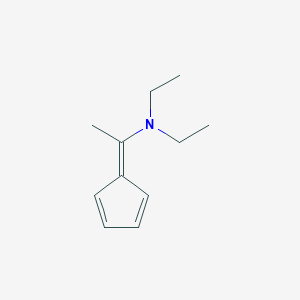
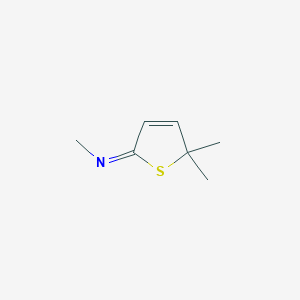
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
